molecular formula C9H4ClN3S3 B5480195 (E)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine

(E)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine

Cat. No.: B5480195
M. Wt: 285.8 g/mol
InChI Key: PSSKOCKSWDXEHO-XYOKQWHBSA-N
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Description

(E)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their wide range of biological activities, including analgesic, anti-inflammatory, antiviral, antibacterial, and anticancer properties

Preparation Methods

The synthesis of (E)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine typically involves the condensation of 2-aminobenzothiazole with 4-chlorodithiazol-5-imine under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol, and the mixture is heated overnight to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

(E)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal activities . In medicine, benzothiazole derivatives, including (E)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine, are being investigated for their potential as anticancer agents . Additionally, this compound has applications in the industry, particularly in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to interact with enzymes and proteins, leading to the inhibition of their activity . This interaction is often facilitated by the presence of nitrogen and sulfur atoms in the benzothiazole ring, which can form bonds with metal ions and other molecular targets . The exact pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(E)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . While these compounds share a common benzothiazole core, their biological activities and applications may differ due to variations in their substituents. For example, 2-aminobenzothiazole is known for its antimicrobial properties, while 2-mercaptobenzothiazole is widely used as a vulcanization accelerator in the rubber industry . The unique combination of the benzothiazole and dithiazole rings in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-4-chlorodithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3S3/c10-7-8(15-16-13-7)12-9-11-5-3-1-2-4-6(5)14-9/h1-4H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSKOCKSWDXEHO-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=C3C(=NSS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/N=C/3\C(=NSS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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